molecular formula C16H10Cl2N2OS B287158 2-chloro-N-(2-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide

2-chloro-N-(2-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No. B287158
M. Wt: 349.2 g/mol
InChI Key: KHECZGNQWZLTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide, also known as CCT018159, is a synthetic compound that has shown potential as a therapeutic agent in various scientific studies. It belongs to the class of thiazole-based compounds and has a molecular formula of C18H11Cl2N3OS.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(2-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and survival. It may also disrupt the cell cycle and induce DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-chloro-N-(2-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been shown to have various biochemical and physiological effects on cancer cells, including the inhibition of cell growth and division, the induction of apoptosis, and the disruption of cellular signaling pathways. It has also been found to have anti-inflammatory properties and may be useful in treating other diseases, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-(2-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide in lab experiments is its high potency, which allows for lower doses to be used. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.

Future Directions

There are several future directions for research on 2-chloro-N-(2-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide. One area of focus is to further elucidate its mechanism of action and identify specific targets for its activity. Another direction is to explore its potential use in combination with other cancer drugs to enhance its efficacy. Additionally, there is interest in studying its use in other diseases, such as inflammatory disorders and neurodegenerative diseases.
In conclusion, 2-chloro-N-(2-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide is a synthetic compound with promising potential as a therapeutic agent in cancer treatment. While its mechanism of action is not fully understood, it has shown significant inhibitory effects on cancer cell growth and division. Further research is needed to fully understand its activity and optimize its use in cancer treatment and other diseases.

Synthesis Methods

2-chloro-N-(2-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide can be synthesized by the reaction of 2-chloroaniline, benzaldehyde, and thiourea in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and chlorination, to yield the final product.

Scientific Research Applications

2-chloro-N-(2-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been studied extensively for its potential use in cancer treatment. It has shown promising results in inhibiting the proliferation of cancer cells and inducing apoptosis, or programmed cell death, in various types of cancer, including breast, lung, and colon cancer.

properties

Product Name

2-chloro-N-(2-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide

Molecular Formula

C16H10Cl2N2OS

Molecular Weight

349.2 g/mol

IUPAC Name

2-chloro-N-(2-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H10Cl2N2OS/c17-11-8-4-5-9-12(11)19-15(21)14-13(20-16(18)22-14)10-6-2-1-3-7-10/h1-9H,(H,19,21)

InChI Key

KHECZGNQWZLTMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)Cl)C(=O)NC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)Cl)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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